4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole
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Overview
Description
4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-nitrophenol with difluoromethyl ether in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and reduce by-products. For example, the use of bromine anion recycling and suitable oxidizing agents can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted oxazoles, and other functionalized heterocycles .
Scientific Research Applications
4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit the TGF-β1/Smad pathway, which plays a crucial role in the development of pulmonary fibrosis . The compound’s difluoromethoxy group enhances its lipophilicity, allowing it to better interact with biological membranes and targets .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Similar in structure but with different functional groups, leading to distinct biological activities.
Pyroxasulfone: Another difluoromethoxy-containing compound used as a herbicide.
Uniqueness
4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole is unique due to its combination of a difluoromethoxy group and a nitro group on an oxazole ring. This combination imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C8H4F2N2O4 |
---|---|
Molecular Weight |
230.12 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O4/c9-7(10)15-4-2-1-3-5-6(4)11-8(16-5)12(13)14/h1-3,7H |
InChI Key |
LNQUCVSCNJIWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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